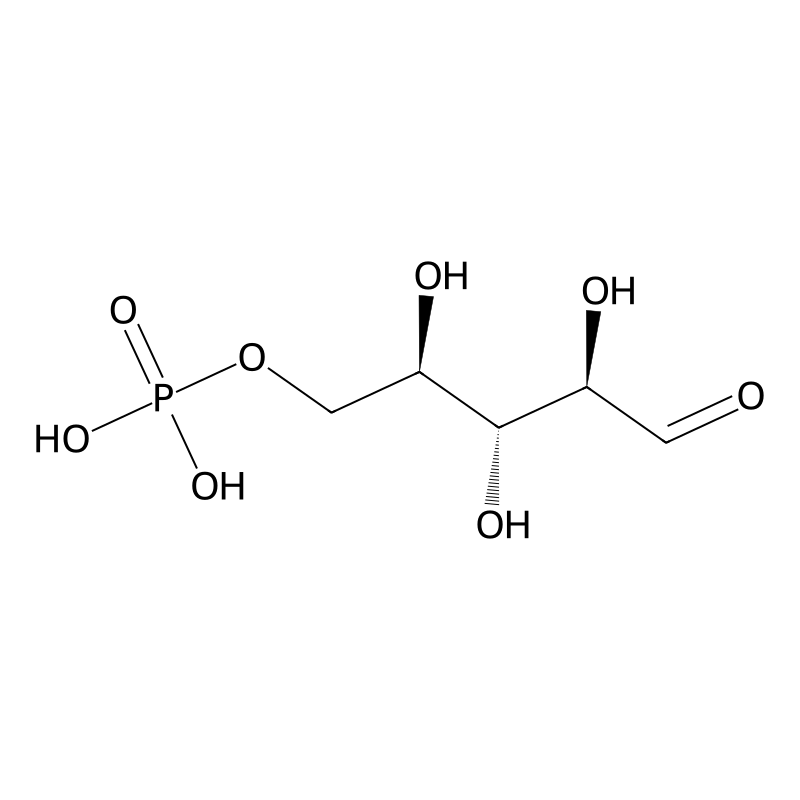Ribose-5-phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
D-Ribose-5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ribose-5-phosphate is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
Ribose-5-phosphate is a significant pentose phosphate, characterized by its five-carbon sugar structure with a phosphate group attached at the five-position carbon. Its chemical formula is with an average molecular weight of approximately 230.11 g/mol. Ribose-5-phosphate exists in two forms: an open-chain structure and a cyclic furanose form, with the latter being more prevalent in biological systems . This compound plays a crucial role as both an intermediate and a product in the pentose phosphate pathway, which is essential for cellular metabolism and biosynthesis.
- Conversion to Phosphoribosyl Pyrophosphate: Ribose-5-phosphate can be converted into phosphoribosyl pyrophosphate by the enzyme ribose-phosphate diphosphokinase, which is vital for nucleotide synthesis .
- Isomerization: It can reversibly isomerize to ribulose-5-phosphate through the action of ribose-5-phosphate isomerase .
- Interconversion with Glycolytic Intermediates: During metabolic flux, ribose-5-phosphate can be generated from glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate through transketolase and transaldolase reactions .
Ribose-5-phosphate plays a pivotal role in several biological processes:
- Nucleotide Synthesis: It is crucial in the de novo synthesis of purines and pyrimidines, acting as a precursor for nucleotide formation .
- NADPH Production: It facilitates the generation of NADPH, which is essential for reductive biosynthesis, including fatty acid synthesis and maintaining cellular redox balance .
- Cell Growth and Proliferation: Increased levels of ribose-5-phosphate are associated with rapid cell growth, providing necessary substrates for nucleic acid synthesis .
Ribose-5-phosphate can be synthesized through:
- Pentose Phosphate Pathway: This pathway produces ribose-5-phosphate from glucose-6-phosphate via oxidative and non-oxidative phases.
- Direct Phosphorylation: D-ribose can be phosphorylated by ATP through ribokinase to yield ribose-5-phosphate .
- Isomerization from Ribulose-5-phosphate: Ribulose-5-phosphate can be converted back to ribose-5-phosphate through enzymatic activity.
Ribose-5-phosphate has several applications:
- Biochemical Research: It serves as a key metabolite in studying metabolic pathways and enzyme kinetics.
- Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing energy metabolism and recovery in sports medicine .
- Pharmaceutical Development: Understanding its role in nucleotide metabolism can aid in developing therapies for diseases related to nucleic acid synthesis disorders.
Ribose-5-phosphate interacts with various enzymes and metabolites:
- Enzymatic Reactions: It acts as a substrate for enzymes like ribokinase and ribose-5-phosphate isomerase, facilitating its conversion into other metabolites essential for cellular functions .
- Metabolic Flux Analysis: Studies have shown that fluctuations in ribose-5-phosphate levels can influence pathways such as glycolysis and the citric acid cycle, indicating its central role in metabolic regulation .
Several compounds share structural similarities or functional roles with ribose-5-phosphate. Here are some notable examples:
| Compound | Chemical Formula | Role/Function |
|---|---|---|
| Ribulose 5-phosphate | CHOP | Intermediate in the pentose phosphate pathway |
| D-Ribose | CHO | Precursor to ribose-5-phosphate; involved in ATP synthesis |
| Xylulose 5-phosphate | CHOP | Participates in transketolase reactions |
| Fructose 6-phosphate | CHOP | Glycolytic intermediate that can produce ribose 5-phosphate |
Ribose-5-phosphate's uniqueness lies in its dual role as both an energy carrier and a precursor for nucleotides, distinguishing it from other similar compounds that primarily serve as intermediates or substrates within specific pathways. Its ability to interconvert with other pentoses highlights its flexibility and importance in cellular metabolism.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
4151-19-3








